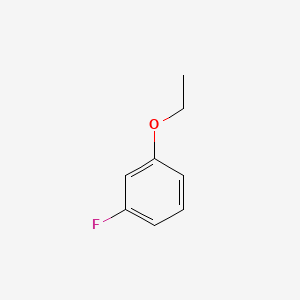

1-Ethoxy-3-fluorobenzene

説明

Significance of Fluorinated Aromatic Ethers in Contemporary Chemical Sciences

Fluorinated aromatic ethers represent a class of compounds with profound importance in contemporary chemical sciences, particularly in the realms of medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.comnih.govacs.org

In drug discovery, the substitution with fluorine is a widely used strategy to enhance the metabolic stability of a potential drug molecule. nih.govresearchgate.net The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, which can lead to a longer biological half-life of the drug. nih.gov Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which in turn can affect the drug's absorption, distribution, and binding affinity to its target. nih.gov The introduction of fluorine can also increase the lipophilicity of a molecule, aiding its passage through biological membranes. nih.gov Consequently, fluorinated aromatic ethers are integral components of many pharmaceuticals.

The unique properties of fluorinated compounds are also harnessed in the development of advanced agrochemicals, such as pesticides and herbicides. nih.gov The presence of fluorine can enhance the biological activity and stability of these agents. nih.gov In materials science, the incorporation of fluorine can lead to materials with desirable properties such as thermal stability and specific electronic characteristics. nih.govsioc-journal.cn

Overview of Research Trajectories for 1-Ethoxy-3-fluorobenzene and Analogues

Research involving this compound and its analogues primarily focuses on their utility as intermediates in the synthesis of more complex, highly functionalized molecules. These compounds serve as versatile building blocks for creating novel structures with potential applications in various fields, including pharmaceuticals and agrochemicals. smolecule.comevitachem.com

For instance, analogues of this compound are employed in the synthesis of compounds with potential biological activity. smolecule.comevitachem.com The strategic placement of the fluoro and ethoxy groups can direct further chemical transformations on the aromatic ring, allowing for the controlled introduction of other functional groups. This is particularly relevant in the construction of complex molecular scaffolds for drug discovery programs. smolecule.com

Furthermore, research has explored the use of related fluorinated ether structures in the development of new materials. For example, the metabolic profiling of similar compounds like 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (B65174) is crucial for understanding their environmental fate and potential biological impact, which is an important aspect of developing new liquid crystal monomers. researchgate.net The synthesis of various substituted fluorinated aromatic ethers is also a key area of research, with methods like palladium-catalyzed cross-coupling reactions being developed to efficiently create these valuable molecules. acs.orgmit.edu

Historical Context of Functionalized Benzene (B151609) Derivatives in Synthetic Chemistry

The development of methods to create functionalized benzene derivatives has been a cornerstone of modern synthetic chemistry. A pivotal moment in this history was the discovery and elucidation of electrophilic aromatic substitution (EAS) in the 19th century. numberanalytics.comrsc.org This class of reactions, which includes nitration, halogenation, and Friedel-Crafts alkylation and acylation, provided the first reliable methods for introducing functional groups onto a benzene ring. numberanalytics.comwikipedia.org The initial observations by chemists like Henry Armstrong laid the groundwork for understanding the mechanism of these reactions, including the concept of the arenium ion intermediate, later refined by George Wheland. rsc.orgic.ac.uk

Another revolutionary advance was the development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. nih.govrsc.org Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the precise and efficient synthesis of a vast array of complex functionalized benzenes from simpler precursors. rsc.org These methods offer a high degree of control and functional group tolerance, making them central to modern synthetic strategies in academia and industry. acs.orgmit.edu

Specifically for the synthesis of ethers like this compound, the Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a fundamental and widely used method. wikipedia.orgbyjus.com This reaction, involving the SN2 reaction of an alkoxide with an alkyl halide, was historically significant in proving the structure of ethers and continues to be a go-to method for preparing both symmetrical and asymmetrical ethers in the lab and in industrial settings. wikipedia.orgbyjus.comlibretexts.org

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 458-03-7 | chemical-suppliers.eu |

| Molecular Formula | C₈H₉FO | chemical-suppliers.eu |

| Molecular Weight | 140.15 g/mol | chemical-suppliers.eu |

| Boiling Point | 156 °C | chemical-suppliers.eu |

| Melting Point | -27.5 °C | chemical-suppliers.eu |

Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

|---|---|---|

| ¹H NMR | The spectrum would show characteristic signals for the ethoxy group (a triplet and a quartet) and the aromatic protons, with coupling patterns influenced by the fluorine atom. | bldpharm.com |

| ¹³C NMR | The spectrum would display distinct peaks for the eight carbon atoms, with the carbon attached to fluorine showing a characteristic coupling. | bldpharm.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWCZZMOTBWUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196621 | |

| Record name | Benzene, 1-ethoxy-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-03-7 | |

| Record name | 1-Ethoxy-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethoxy-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Ethoxy 3 Fluorobenzene

Mechanisms of Reaction of 1-Ethoxy-3-fluorobenzene

The reactivity of this compound is governed by the electronic properties of its two substituents: the ethoxy group (-OCH2CH3) and the fluoro group (-F). These groups, positioned meta to each other on the benzene (B151609) ring, influence the molecule's behavior in both electrophilic and nucleophilic aromatic substitution reactions through a combination of inductive and resonance effects.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are dictated by the electron-donating or electron-withdrawing nature of the substituents already present on the ring.

Both the ethoxy and fluoro substituents are classified as ortho-, para- directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orgpressbooks.pub This directional influence stems from their ability to donate electron density to the ring through resonance, which preferentially stabilizes the intermediates formed during ortho and para attack. youtube.com

In this compound, the directing effects of the two groups are cooperative, reinforcing substitution at specific positions.

The ethoxy group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

The fluoro group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

Therefore, electrophilic attack is strongly favored at positions 2, 4, and 6, as these sites are activated by both substituents. The most likely products of an electrophilic aromatic substitution reaction on this compound would be the 2-, 4-, and 6-substituted isomers. When multiple substituents are present, the most strongly activating group generally controls the regioselectivity. masterorganicchemistry.comyoutube.com Since the ethoxy group is a much stronger activator than the fluoro group is a deactivator, it will be the primary director of the substitution pattern. masterorganicchemistry.com

| Substituent | Position | Classification | Directed Positions | Nature of Effect |

|---|---|---|---|---|

| Ethoxy (-OCH2CH3) | 1 | Activating, Ortho-, Para-Director | 2, 4, 6 | Strong Resonance Donor (+M) |

| Fluoro (-F) | 3 | Deactivating, Ortho-, Para-Director | 2, 4, 6 | Strong Inductive Withdrawer (-I), Weak Resonance Donor (+M) |

Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, caused by the electronegativity of an atom. Both oxygen and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect. stackexchange.comauburn.edu

Resonance Effect (+M or +R): This is the donation of electron density into the aromatic pi (π) system through the delocalization of lone pair electrons. Both the oxygen of the ethoxy group and the fluorine atom have lone pairs that can be donated to the ring. du.edu.egchemistrysteps.com

For the ethoxy group , the resonance effect (+M) is powerful and significantly outweighs its inductive effect (-I). chemistrysteps.com This donation of electrons makes the aromatic ring more electron-rich and thus more reactive towards electrophiles. Therefore, the ethoxy group is considered a strong activating group. pressbooks.pub

For the fluoro group , the situation is more complex. Fluorine is the most electronegative element, resulting in a very strong -I effect. stackexchange.com However, its 2p orbitals overlap effectively with the 2p orbitals of the ring carbons, allowing for a moderate +M effect. stackexchange.com In the case of halogens, the strong inductive withdrawal generally dominates the weaker resonance donation, making the ring electron-deficient compared to benzene and thus "deactivated". libretexts.orgstackexchange.com

In this compound, the potent activating nature of the ethoxy group's resonance effect is the dominant factor. It increases the electron density of the ring to a greater extent than the fluorine's inductive effect withdraws it. Consequently, the this compound molecule as a whole is considered activated towards electrophilic aromatic substitution, reacting faster than benzene itself. The stabilization of the cationic intermediate (arenium ion) formed during the reaction is greatest when the electrophile attacks at the ortho and para positions relative to the ethoxy group, as this allows for a resonance structure where the positive charge is delocalized onto the oxygen atom, which is a highly stabilizing configuration. youtube.comlibretexts.org

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. This reaction mechanism is fundamentally different from EAS and has stringent electronic requirements.

The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to a good leaving group, like a halogen. masterorganicchemistry.comlibretexts.org Fluorine, despite its strong C-F bond, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial attack of the nucleophile, not the breaking of the C-F bond. masterorganicchemistry.comyoutube.com Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic and susceptible to nucleophilic attack. youtube.com

However, this compound is not a suitable substrate for a conventional SNAr reaction. The ring lacks the necessary strong electron-withdrawing groups to activate it for nucleophilic attack. On the contrary, it possesses an ethoxy group, which is a powerful electron-donating group. Electron-donating groups increase the electron density on the aromatic ring, which repels the incoming nucleophile and destabilizes the negatively charged intermediate. masterorganicchemistry.com Therefore, the displacement of the fluorine atom in this compound by nucleophilic reagents is highly unfavorable under standard SNAr conditions. While methods for the SNAr of unactivated or even electron-rich fluoroarenes are being developed using techniques like photoredox catalysis, these are not the classical SNAr pathway. nih.gov

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex . libretexts.orgcore.ac.uk

The stability of this negatively charged intermediate is paramount to the success of the reaction. Electron-withdrawing groups, especially when located at the ortho and para positions relative to the site of attack, play a crucial role in stabilizing the Meisenheimer complex by delocalizing the negative charge through resonance. masterorganicchemistry.comlibretexts.org

Radical Reactions at the Benzylic Position

The carbon atom of the ethoxy group adjacent to the benzene ring in this compound is analogous to a benzylic position. This position is particularly reactive towards radical reactions due to the ability of the aromatic ring to stabilize the resulting radical intermediate through resonance. libretexts.orglibretexts.org The unpaired electron of the benzylic radical can be delocalized into the π-electron system of the benzene ring, significantly lowering the activation energy for its formation. libretexts.orgyoutube.com

One of the primary radical reactions at this position is halogenation, typically bromination. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or light. libretexts.orglibretexts.org The reaction proceeds via a free-radical chain mechanism. youtube.com The process begins with the abstraction of a hydrogen atom from the benzylic-like carbon by a bromine radical, forming the resonance-stabilized benzylic radical. libretexts.org This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the brominated product and a new bromine radical, which continues the chain reaction. libretexts.org This method is highly selective for the benzylic position over other positions in the molecule. libretexts.orgyoutube.com

Another significant reaction is the oxidation of the alkyl side-chain. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon. libretexts.org For alkylbenzenes, this reaction typically cleaves the rest of the alkyl chain and forms a benzoic acid. libretexts.orgchemistrysteps.com While tert-butylbenzene (B1681246) is inert due to the lack of benzylic hydrogens, the ethoxy group in this compound does possess them. The mechanism is complex, involving the formation of intermediate benzylic radicals. libretexts.org

Table 1: Radical Reactions at the Benzylic-like Position

| Reaction Type | Reagents | Product Type | Mechanism Highlights |

| Bromination | N-Bromosuccinimide (NBS), peroxide/light | 1-(1-Bromoethoxy)-3-fluorobenzene | Free-radical chain reaction, resonance-stabilized benzylic radical intermediate. libretexts.orgyoutube.com |

| Oxidation | Potassium permanganate (KMnO₄), heat | Potential for cleavage and carboxylic acid formation | Involves reaction at C-H bonds adjacent to the ring to form benzylic radicals. libretexts.org |

Derivatization Chemistry of this compound

Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative. libretexts.org This is often done to enhance properties for analysis or to create new molecules for specific applications. libretexts.orggreyhoundchrom.com For this compound, derivatization can occur on the aromatic ring or the ethoxy side chain, allowing for the introduction of various functional groups.

The modification of this compound allows for the creation of new molecules tailored for specific research needs, such as in materials science or medicinal chemistry. The introduction of functional groups can alter the molecule's electronic properties, solubility, and biological activity. For example, derivatization is a key step in preparing compounds for analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC), where volatility or detectability needs to be improved. libretexts.org Reagents like pentafluorobenzyl bromide (PFB-Br) are used to add tags to molecules like carboxylic acids or alcohols, enhancing their detection. libretexts.orgmdpi-res.com While this compound itself doesn't have these groups, it can be functionalized to include them, thereby opening pathways for further derivatization.

Click chemistry refers to a class of biocompatible, highly efficient, and specific reactions, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. nih.govinterchim.frekb.eg This reaction forms a stable triazole linkage between two molecules, one bearing an azide (B81097) group and the other a terminal alkyne. interchim.fr

To utilize this compound in click chemistry, it must first be derivatized to incorporate either an azide or an alkyne functional group. This can be achieved through standard synthetic transformations. For instance, electrophilic aromatic substitution reactions could be used to introduce a functional group handle on the benzene ring, which can then be converted to an azide or alkyne. This "clickable" derivative of this compound can then be conjugated to other molecules, such as biomolecules or fluorophores, for applications in chemical biology, drug discovery, and materials science. nih.govnih.govspringernature.com The resulting triazole ring is not just a linker but can also be part of a larger conjugated system, sometimes leading to the formation of fluorescent products. ekb.eg

Table 2: Potential Derivatization for Click Chemistry

| Required Functional Group | Potential Synthetic Route | Application |

| Azide (-N₃) | Nitration of the aromatic ring, followed by reduction to an amine, diazotization, and substitution with azide. | Conjugation to alkyne-modified biomolecules, polymers, or surfaces. interchim.fr |

| Terminal Alkyne (-C≡CH) | Halogenation of the ring followed by Sonogashira coupling with a protected alkyne, then deprotection. | Conjugation to azide-modified molecules for creating complex architectures. nih.gov |

Theoretical and Computational Chemistry Studies on Reactivity

Computational chemistry provides powerful tools for understanding the reactivity of molecules like this compound at an electronic level. Methods such as Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analysis offer deep insights into reaction mechanisms and sites of reactivity. mdpi.comymerdigital.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ymerdigital.com It is widely employed to study reaction mechanisms, predict reaction barriers (activation energies), and determine the stability of intermediates and products. mdpi.comresearchgate.net For this compound, DFT calculations can model the radical halogenation at the benzylic position, elucidating the geometry of the transition state and the resonance stabilization of the radical intermediate. It can also be used to explore the regioselectivity of electrophilic aromatic substitution reactions, predicting which positions on the ring are most likely to react based on the energies of the sigma-complex intermediates. Such studies are crucial for understanding and predicting the outcomes of chemical reactions. mdpi.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. semanticscholar.orgnih.gov The MEP is mapped onto the electron density surface of a molecule, with different colors representing different values of the electrostatic potential. researchgate.netpreprints.org

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or fluorine atoms). These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms). These sites are prone to nucleophilic attack.

Green regions represent neutral potential. researchgate.net

For this compound, an MEP analysis would likely show a region of negative potential around the fluorine and oxygen atoms due to their high electronegativity. The analysis would also reveal the influence of the electron-donating ethoxy group and the electron-withdrawing fluorine atom on the electrostatic potential of the aromatic ring, helping to predict the regioselectivity of electrophilic substitution reactions. ymerdigital.comresearchgate.net

HOMO-LUMO Orbital Analysis and Reactivity Descriptors

The frontier molecular orbitals, HOMO and LUMO, are central to predicting a molecule's reactivity. The energy of the HOMO is indicative of its electron-donating capability, while the LUMO's energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Value not available |

| LUMO Energy | ELUMO | - | Value not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Value not available |

| Ionization Potential | I | -EHOMO | Value not available |

| Electron Affinity | A | -ELUMO | Value not available |

| Global Hardness | η | (I - A) / 2 | Value not available |

| Global Softness | S | 1 / (2η) | Value not available |

| Electronegativity | χ | (I + A) / 2 | Value not available |

Note: Specific values are not available from current literature searches. The table illustrates the parameters that would be determined in a computational study.

A thorough computational analysis would provide precise values for these descriptors, offering a deeper understanding of the chemical nature of this compound and guiding its application in synthetic chemistry and materials science. The absence of such published data highlights an opportunity for future research to characterize this and related fluorinated aromatic ethers.

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Application of Advanced Spectroscopic Methods

The application of NMR, IR, and MS provides a complementary and powerful approach to the characterization of 1-ethoxy-3-fluorobenzene, ensuring accurate structural assignment and purity assessment.

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within the this compound molecule. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for a complete assignment of its structure. The characterization data for this compound have been reported in the scientific literature, providing a reference for its spectroscopic properties.

The ¹H NMR spectrum of this compound displays characteristic signals for both the aromatic protons and the ethoxy group. The ethoxy group gives rise to a triplet corresponding to the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, a result of spin-spin coupling with each other. The aromatic region typically shows complex multiplets due to the coupling between the protons and the fluorine atom. The integration of these signals confirms the proton count for each distinct group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~1.4 | Triplet |

| OCH₂ | ~4.0 | Quartet |

| Aromatic H | 6.6 - 7.3 | Multiplet |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

In the ¹³C NMR spectrum, each unique carbon atom in this compound produces a distinct signal. The ethoxy group carbons appear in the upfield region, while the six aromatic carbons resonate at lower field. A key feature of the aromatic region is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the carbons near the fluorine atom into doublets with characteristic coupling constants (J-coupling). The carbon atom directly bonded to the fluorine (C3) exhibits the largest coupling constant, with smaller couplings observed for the ortho (C2, C4) and meta (C5, C1) carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | C-F Coupling |

|---|---|---|

| CH₃ | ~15 | No |

| OCH₂ | ~64 | No |

| Aromatic C | 102 - 165 | Yes (for C1-C6) |

Note: Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the spectrum typically shows a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the benzene (B151609) ring. This signal will be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes present in this compound. The spectrum exhibits characteristic absorption bands that confirm the presence of the ether linkage, the aromatic ring, and the carbon-fluorine bond.

Key vibrational modes include:

C-H stretching from the aromatic ring and the aliphatic ethoxy group, typically appearing around 3100-2850 cm⁻¹.

Aromatic C=C stretching vibrations, which are observed as a series of bands in the 1600-1450 cm⁻¹ region.

C-O-C stretching of the ether group, which gives rise to strong absorptions in the 1260-1000 cm⁻¹ range.

C-F stretching , which is a strong and characteristic band typically found in the 1300-1100 cm⁻¹ region.

Out-of-plane C-H bending bands for the substituted benzene ring appear in the 900-675 cm⁻¹ region, and their pattern can provide information about the substitution pattern.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3100–3000 | Aromatic C–H Stretch |

| 2980–2850 | Aliphatic C–H Stretch |

| 1610, 1590, 1490 | Aromatic C=C Stretch |

| 1250–1200 | Aryl C–O Stretch (asymmetric) |

| 1270-1210 | C-F Stretch |

| 1050–1020 | Alkyl C–O Stretch (symmetric) |

Note: These are general ranges and specific peak positions can vary.

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum available from the NIST Chemistry WebBook confirms the molecular weight of the compound. nist.gov

The mass spectrum displays a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to the molecular weight of C₈H₉FO (140.15 g/mol ). The fragmentation pattern provides structural information. A common fragmentation pathway for phenetole (B1680304) derivatives is the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a radical cation of 3-fluorophenol (B1196323). Another significant fragmentation is the cleavage of the ethyl group, resulting in a fluorophenoxy cation.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 140 | [C₈H₉FO]⁺ (Molecular Ion) |

| 112 | [C₆H₅FO]⁺ (Loss of C₂H₄) |

| 111 | [C₆H₄FO]⁺ (Loss of C₂H₅) |

| 83 | [C₅H₄F]⁺ |

Data sourced from NIST Chemistry WebBook. nist.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule. nih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. spectroscopyonline.com For this compound (C₈H₉FO), HRMS would be employed to confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.

In a typical HRMS analysis, the compound is ionized, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. nih.govresearchgate.net The exceptional mass resolution of these instruments allows for the differentiation of isobars, which is crucial for unambiguous formula assignment. spectroscopyonline.com The high mass accuracy, typically in the low parts-per-million (ppm) range, provides strong evidence for the elemental composition of the parent compound and its fragments, which is invaluable in structural elucidation and the identification of unknown metabolites or degradation products. researchgate.net

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₉FO |

| Monoisotopic Mass | 140.0637 u |

| Calculated m/z for [M+H]⁺ | 141.0710 |

| Calculated m/z for [M+Na]⁺ | 163.0530 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS would be instrumental in profiling its potential metabolites in biological or environmental samples. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides structural information for each separated component. oup.com

For the analysis of fluorinated aromatic compounds, the choice of the GC column and temperature programming is critical to achieve optimal separation. researchgate.netnih.gov Following separation, the eluted compounds are ionized, typically through electron ionization (EI), which generates a characteristic fragmentation pattern. This "fingerprint" mass spectrum can be compared against spectral libraries for identification. The analysis of potential metabolites of this compound would likely involve looking for modifications such as hydroxylation, dealkylation, or conjugation, which would result in predictable mass shifts from the parent compound. While some fluorinated compounds can be challenging to analyze by GC-MS due to their reactivity, appropriate derivatization or the use of inert columns can overcome these issues. researchgate.net

Table 2: Hypothetical GC-MS Data for this compound and a Potential Metabolite

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | 8.5 | 140 (M⁺), 112, 95, 75 |

| Hypothetical Hydroxylated Metabolite | 9.2 | 156 (M⁺), 128, 111, 95 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from π to π* orbitals. The UV-Vis spectrum of benzene typically shows three absorption bands, which are influenced by the presence of substituents on the aromatic ring. spcmc.ac.in

The ethoxy and fluoro substituents on the benzene ring in this compound are expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands compared to unsubstituted benzene. spcmc.ac.inup.ac.za This is due to the electronic effects of the substituents on the aromatic π-system. The UV-Vis spectrum would be recorded by passing a beam of UV-Vis light through a solution of the compound and measuring the absorbance at different wavelengths. The resulting spectrum, with its characteristic absorption maxima (λmax), can be used for qualitative analysis and concentration determination.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Absorption Band | Expected λmax (nm) |

| Primary Band (E-band) | ~210 - 220 |

| Secondary Band (B-band) | ~260 - 275 |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in a solid-state material.

Single Crystal X-ray Diffraction Studies

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular and crystal structure of a compound. fzu.czuol.de To perform this analysis, a suitable single crystal of this compound would be required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. fzu.cz The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the individual atoms can be determined. fzu.czuol.de

A successful SCXRD study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsion angles, confirming its molecular connectivity and conformation. uol.demdpi.com Furthermore, the analysis reveals how the molecules are packed in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. fzu.czmdpi.com

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single crystal X-ray diffraction. nih.govmdpi.com The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron density of a molecule is dominant. nih.gov

Applications of 1 Ethoxy 3 Fluorobenzene in Advanced Research Domains

Role as an Intermediate in Medicinal Chemistry Research

The incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties. 1-Ethoxy-3-fluorobenzene serves as a versatile intermediate in this context, providing a fluorinated phenyl moiety that can be elaborated into a wide range of potential therapeutic agents. chemimpex.com Its use is central to the synthesis of bioactive molecules and the development of new drugs with improved characteristics.

This compound is utilized as a foundational material in the multi-step synthesis of complex organic molecules. chemimpex.com In pharmaceutical development, it functions as an important intermediate for creating advanced molecules intended for therapeutic use. chemimpex.comshreemlifesciences.com The synthesis of novel compounds often involves intricate reaction sequences where specific building blocks are required to construct the final active pharmaceutical ingredient (API). Fluorinated intermediates like this compound are sought after for their ability to impart unique physicochemical properties to the target molecule. sinoshiny.com The process of drug discovery and development relies heavily on the availability of such specialized chemical precursors to create diverse libraries of compounds for screening and optimization. hymasynthesis.com

A significant challenge in drug development is overcoming the rapid metabolism of a potential drug molecule by the body, which can lead to a short duration of action and reduced efficacy. core.ac.ukresearchgate.net Medicinal chemists often address this by strategically replacing hydrogen atoms at metabolically vulnerable sites with fluorine atoms. nih.govnih.gov The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. nih.gov

By incorporating a fluorinated building block such as this compound, researchers can design molecules where the fluorine atom shields an adjacent site from enzymatic attack, thereby slowing down metabolic degradation. nih.govresearchgate.net This strategy can lead to improved pharmacokinetic profiles, including a longer biological half-life, which allows for less frequent dosing. researchgate.netresearchgate.net The enhanced metabolic stability is a key reason why approximately 20% of all pharmaceuticals on the market contain fluorine. nih.govethernet.edu.et

Table 1: Examples of Metabolic Stability Enhancement via Fluorination

| Parent Drug | Fluoro-Analog | Metabolic Improvement | Reference |

| Risperidone | 9-Fluororisperidone | 16 times more metabolically stable than risperidone. | nih.gov |

| Celecoxib | 4'-Fluorocelecoxib | 4 times more metabolically stable than celecoxib. | nih.gov |

| 4-Aminopyridine (4AP) | 3-Fluoro-4-aminopyridine (3F4AP) | While 3F4AP was found to be rapidly metabolized, the study highlights the role of CYP2E1 enzymes in the metabolism of such compounds. | nih.gov |

While studies may not always directly name this compound as the starting material, its structural motifs are integral to classes of compounds investigated for potent biological activities. Research into related fluorophenyl and other fluorinated derivatives has shown significant promise in oncology and immunology.

Anticancer Research: Fluorine-containing compounds are prevalent in oncology. For instance, new 1,2,3-triazole-based glycosides, which can contain fluorophenyl fragments, have demonstrated potent cytotoxic activity against human breast (MCF-7) and colorectal (HCT-116) cancer cell lines. nih.gov Similarly, a new Dishevelled 1 (DVL1) inhibitor, (S)-1, which features a chloro- and fluorophenyl-containing scaffold, inhibited the growth of HCT116 colorectal cancer cells with an EC₅₀ value of 7.1 ± 0.6 μM. mdpi.com Other research has focused on naphthalene-1,4-dione analogues, where fluorinated derivatives were synthesized and evaluated as anticancer agents. rsc.org These examples underscore the importance of fluorinated building blocks in the design of new anticancer agents. mdpi.com

Anti-inflammatory Research: The anti-inflammatory potential of fluorinated compounds is also an active area of investigation. Studies on 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives have demonstrated moderate to strong anti-inflammatory activity with low toxicity. nih.gov Research on a substituted fluorophenyl imidazole, 1-allyl-2-(4-fluorophenyl)-5phenyl-1H-imidazole-4-methyl acetate, showed it could inhibit leukocyte migration and the secretion of pro-inflammatory cytokines. researchgate.net These findings suggest that molecular frameworks incorporating fluorophenyl groups are valuable for developing new anti-inflammatory therapies. researchgate.net

Table 2: Bioactivity of Related Fluorinated Compounds

| Compound Class / Name | Target Disease Area | Finding | Reference |

| 1,2,3-Triazole-based Glycosides | Cancer | Potent activity against MCF-7 human cancer cells. | nih.gov |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | Cancer | Inhibited growth of HCT116 colorectal cancer cells (EC₅₀ of 7.1 ± 0.6 μM). | mdpi.com |

| 4-Acyloxy Robustic Acid Derivatives | Cancer | Exhibited potent in-vitro cytotoxicity and DNA topoisomerase I inhibitory activity. | mdpi.com |

| Substituted Fluorophenyl Imidazole | Inflammation | Inhibited leukocyte migration and pro-inflammatory cytokine secretion. | researchgate.net |

| 1-Acylaminoalkyl-3,4-dialkoxybenzene Derivatives | Inflammation | Possess moderate or strong anti-inflammatory activity and low toxicity. | nih.gov |

Contributions to Agricultural Chemistry Research

In parallel with its role in medicine, this compound is a significant intermediate in agricultural chemistry. The strategic use of fluorine has led to the development of some of the most effective and widely used agrochemicals, and versatile building blocks are essential for their synthesis. chemimpex.comresearchgate.net

This compound serves as a precursor in the creation of modern agrochemicals, including pesticides and herbicides designed to improve crop yields and manage pests. chemimpex.com The introduction of fluorine into an agrochemical's molecular structure can enhance its biological activity, stability in the field, and selectivity. researchgate.net Fluorinated compounds are found in a significant percentage of commercial agrochemicals, highlighting the importance of this chemical strategy. researchgate.netccspublishing.org.cn The synthesis of these complex products relies on the availability of key fluorinated intermediates like this compound to build the core structures of the active ingredients. chemimpex.com

Applications in Materials Science and Polymer Chemistry

The incorporation of fluorine into polymers is a well-established strategy for enhancing material properties. Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. While direct studies on the use of this compound in large-scale polymer production are not widely documented, its structure suggests potential as a valuable monomer or additive in the synthesis of specialized polymers and coatings.

The presence of the fluoro- and ethoxy- functional groups on the benzene (B151609) ring of this compound makes it a candidate for modifying the surface properties and performance of various polymers and coatings. The incorporation of fluorinated moieties into polymer backbones is known to enhance properties such as hydrophobicity, chemical resistance, and thermal stability.

Key Research Findings:

Fluorinated compounds are utilized to create coatings with low surface energy, leading to hydrophobic and oleophobic properties. This is particularly valuable in applications requiring self-cleaning or anti-fouling surfaces.

The introduction of fluorinated monomers can improve the thermal and chemical stability of polymers, making them suitable for use in harsh environments.

While specific research on this compound in this context is limited, the general principles of fluoropolymer chemistry suggest its potential to be used as a co-monomer or an additive to impart desirable surface properties to existing polymer systems.

Potential Contributions of this compound:

As a fluorinated aromatic compound, this compound could serve as a building block for creating polymers with high thermal stability and resistance to oxidation.

The ethoxy group could provide a site for further chemical modification, allowing for the creation of cross-linked polymer networks with enhanced mechanical properties.

The combination of fluorine and an ether linkage in its structure is a feature found in some high-performance fluoroelastomers and fluoroplastics.

The field of liquid crystals is a significant area where fluorinated compounds have found extensive application. The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic properties, such as clearing point, viscosity, and dielectric anisotropy. Research has been conducted on fluorinated liquid crystal monomers that are structurally similar to this compound. For instance, the compound 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (B65174) is a known fluorinated liquid-crystal monomer. This structural similarity suggests that this compound could be a valuable precursor or a core structure in the synthesis of novel liquid crystal materials.

Properties Influenced by Fluorination in Liquid Crystals:

| Property | Effect of Fluorine Substitution |

| Dielectric Anisotropy | Can be increased or decreased depending on the position of fluorine |

| Viscosity | Generally lower compared to non-fluorinated analogues |

| Clearing Point | Can be altered to suit specific application requirements |

| Birefringence | Can be tuned by the number and position of fluorine atoms |

Structure-Activity Relationship (SAR) Studies Utilizing this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and development. These studies aim to understand how the chemical structure of a compound influences its biological activity. The this compound scaffold provides a unique combination of functionalities that can be systematically modified to probe interactions with biological targets.

The process of SAR involves synthesizing a series of analogues of a lead compound with systematic changes to its structure and evaluating their biological activity. For derivatives of this compound, modifications could include altering the position of the ethoxy and fluoro groups, replacing the ethoxy group with other alkoxy groups, or introducing additional substituents on the benzene ring.

Hypothetical SAR Study on a this compound Derivative:

| Modification | Rationale | Predicted Effect on Activity |

| Varying the length of the alkoxy chain | To probe the size of a hydrophobic pocket in the target protein. | Longer or shorter chains may increase or decrease binding affinity. |

| Changing the position of the fluorine atom | To alter the electronic properties and hydrogen bonding potential. | May lead to changes in target selectivity and potency. |

| Introducing a substituent at the para-position | To explore additional binding interactions. | Could enhance potency or introduce new pharmacological properties. |

The insights gained from SAR studies are crucial for the rational design of new and improved compounds with enhanced efficacy, selectivity, and pharmacokinetic properties. By understanding which structural features of the this compound core are essential for a particular biological activity, medicinal chemists can design novel molecules with a higher probability of success. The fluorine atom, for instance, is often incorporated into drug candidates to block metabolic pathways, thereby increasing the compound's half-life in the body.

The design of novel bioactive molecules based on the this compound scaffold would involve an iterative process of design, synthesis, and biological testing, guided by the principles of SAR. This approach allows for the fine-tuning of a molecule's properties to achieve the desired therapeutic effect.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for 1-Ethoxy-3-fluorobenzene

The conventional synthesis of this compound is typically achieved through the Williamson ether synthesis. This method involves reacting 3-fluorophenol (B1196323) with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. ontosight.aiprepchem.com While reliable, this classic SN2 reaction has been a mainstay for over a century, and researchers are exploring more advanced and efficient methodologies. masterorganicchemistry.com

Future research is focused on several key areas to improve upon this traditional route:

Catalytic C-O Cross-Coupling Reactions: Modern organic synthesis is increasingly moving towards catalytic methods which offer higher efficiency and milder reaction conditions. Research into palladium- or copper-catalyzed C-O cross-coupling reactions could provide a novel route to this compound. rsc.orgorganic-chemistry.org These methods could potentially use more readily available starting materials and reduce the reliance on strong bases required in the Williamson synthesis. Nickel-based catalysts, in particular, are being explored for their ability to activate the robust C(aryl)-O bonds of aryl ethers, opening up new synthetic possibilities. researchgate.netacs.org

Advanced Etherification Techniques: Innovations in etherification include the use of alternative ethylating agents that are less toxic and more atom-economical than traditional alkyl halides. Furthermore, the development of continuous flow processes for the synthesis of pharmaceutical intermediates is a growing trend. beilstein-journals.org A flow chemistry approach to producing this compound could offer benefits in terms of safety, scalability, and product consistency.

One-Pot Syntheses: Designing a multi-step reaction sequence that can be performed in a single reactor, or "one-pot," is a major goal for improving synthetic efficiency. A future synthetic route might involve the in situ formation of a key intermediate followed directly by etherification, reducing the need for purification of intermediates and minimizing solvent waste. nih.gov

Advanced Computational Modeling and Predictive Studies

Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and reaction outcomes, thereby guiding experimental work. mit.edunih.gov For this compound, advanced computational modeling offers several promising avenues of investigation.

Predictive models can estimate a wide range of thermophysical properties, which is crucial for chemical process design and optimization. core.ac.uk While some basic properties of this compound are known, computational tools can provide deeper insights. Public databases already contain computationally predicted data for this molecule, such as its octanol-water partition coefficient (XlogP) and collision cross-section values for mass spectrometry analysis. uni.lu

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C8H9FO | Basic chemical formula. uni.lu |

| Monoisotopic Mass | 140.06374 Da | Precise mass used in mass spectrometry. uni.lu |

| XlogP | 2.4 | Indicates lipophilicity, important for predicting behavior in biological and environmental systems. uni.lu |

| Predicted Collision Cross Section ([M+H]+) | 124.2 Ų | Aids in compound identification via ion mobility-mass spectrometry. uni.lu |

Future computational studies could focus on:

Quantum Chemical (QC) Property Prediction: Using methods like Density Functional Theory (DFT), researchers can calculate properties such as the HOMO-LUMO gap, which relates to the molecule's electronic behavior and reactivity. nih.gov These calculations can also predict vibrational spectra (IR, Raman) to aid in experimental characterization.

Reaction Mechanism and Kinetics: Computational modeling can elucidate the step-by-step mechanism of both existing and novel synthetic reactions. This understanding can help optimize reaction conditions, catalyst choice, and yield.

Environmental Fate and Toxicity Prediction: As with related fluorinated compounds, models can predict the atmospheric lifetime and potential transformation products of this compound. ulster.ac.ukarxiv.org This is crucial for assessing the environmental impact of its production and use.

Expanding Applications in Interdisciplinary Research

The primary established application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.aibldpharm.com For instance, it is a documented precursor in the synthesis of the antidepressant fluoxetine. ontosight.ai

Emerging research points to potential new roles for this and similar fluorinated aromatic compounds in other high-tech fields:

Materials Science: Fluorinated compounds are of immense interest in the field of liquid crystals (LCs). rsc.orgrsc.orgcapes.gov.br The incorporation of fluorine atoms into organic molecules can significantly alter their physical properties, such as dielectric anisotropy and melting point, which are critical for the performance of liquid crystal displays (LCDs). researchgate.netnih.gov While this compound itself may not be a liquid crystal, its structural motifs are relevant to the design of new LC materials. Research in this area could involve using it as a building block for more complex, fluorinated liquid crystal structures.

Medicinal Chemistry: The presence of fluorine can dramatically alter the metabolic stability and binding affinity of drug molecules. ethernet.edu.et Beyond its role in known syntheses, this compound could be explored as a starting material for new drug discovery programs, where the unique combination of the fluoro and ethoxy groups can be leveraged to fine-tune the properties of novel therapeutic agents.

Chemical Probes and Sensors: The specific spectroscopic and electronic properties imparted by the fluorine atom could make derivatives of this compound suitable for use as probes in chemical or biological systems.

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are a major focus of modern synthetic chemistry. researchgate.netrsc.org Applying these principles to the synthesis of this compound is a critical area for future research. jddhs.com

Key green chemistry strategies that could be implemented include:

Use of Safer Solvents: Traditional syntheses often use volatile and potentially hazardous organic solvents. acs.org Future research will focus on replacing these with greener alternatives like water, bio-derived solvents (e.g., 2-Methyltetrahydrofuran), or supercritical CO2. nih.govpnas.orgsigmaaldrich.com Some modern etherification methods can even be performed under solvent-free conditions. google.com

Catalysis over Stoichiometric Reagents: The classic Williamson synthesis often requires a full equivalent of a strong base. Catalytic approaches, as mentioned in section 6.1, would reduce waste by using only a small amount of a recyclable catalyst. rsc.org

Atom Economy: Researchers will aim to design synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. This involves choosing reactions and reagents that minimize the formation of byproducts.

Energy Efficiency: Exploring energy-efficient techniques like microwave-assisted synthesis or flow chemistry can reduce the energy consumption of the reaction and often shorten reaction times. beilstein-journals.org

| Parameter | Traditional Approach (Williamson Ether Synthesis) | Potential Green Chemistry Approach |

|---|---|---|

| Reactants | 3-Fluorophenol, Ethyl Iodide/Bromide, Strong Base (e.g., NaH) | 3-Fluorophenol, Diethyl Carbonate (greener ethylating agent) |

| Solvent | Dipolar aprotic solvent (e.g., DMF, THF) acs.org | Bio-based solvent (e.g., 2-MeTHF) or solvent-free nih.govgoogle.com |

| Catalyst | Stoichiometric base | Recyclable heterogeneous catalyst (e.g., supported base) |

| Energy | Conventional heating | Microwave irradiation or continuous flow reactor beilstein-journals.org |

| Byproducts | Inorganic salts (e.g., NaI, NaBr) | Fewer and less harmful byproducts (e.g., ethanol, CO2) |

By focusing on these emerging research avenues, the scientific community can continue to enhance the utility, efficiency, and sustainability of this compound as a valuable chemical compound.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Ethoxy-3-fluorobenzene in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use enclosed systems or local exhaust ventilation to minimize vapor exposure. Safety showers and eye-wash stations must be accessible .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., vapor respirators) is required if ventilation is insufficient .

- Storage : Store in a cool, well-ventilated area away from oxidizers. Use chemically compatible containers (e.g., glass or fluoropolymer-lined) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : React 3-fluoro-1-nitrobenzene with ethoxide ions under controlled temperatures (60–80°C) in anhydrous DMF. Monitor reaction progress via TLC .

- Electrochemical Methods : Indirect electrolysis in methanol using fluorinated intermediates (e.g., fluorobenzene derivatives) as precursors. Optimize current density to minimize side products .

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 154 (M⁺) and fragment ions at m/z 123 (loss of -OCH₂CH₃) .

- ¹H NMR : Expect a triplet for the ethoxy group (δ 1.2–1.4 ppm, -CH₃) and a multiplet for aromatic protons (δ 6.8–7.2 ppm). Fluorine coupling (³J~H-F~) splits signals in the aromatic region .

- FT-IR : Identify C-O-C stretching at 1050–1150 cm⁻¹ and C-F vibrations near 1220 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer :

- Comparative Studies : Replicate experiments under standardized conditions (solvent, temperature, catalyst) to isolate variables. For example, compare Suzuki coupling yields using Pd(PPh₃)₄ vs. Pd(OAc)₂ .

- Meta-Analysis : Systematically review literature to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous data .

- Computational Validation : Perform DFT calculations (e.g., Gaussian 09) to model reaction pathways and identify steric/electronic factors affecting reactivity .

Q. What strategies optimize reaction yields when introducing substituents to this compound?

- Methodological Answer :

- Directed Ortho-Metalation : Use t-BuLi at -78°C to selectively functionalize the para position relative to the ethoxy group. Quench with electrophiles (e.g., CO₂, I₂) .

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity by heating reactions in sealed vessels (e.g., 100°C, 150 W) .

- Catalyst Screening : Test palladium/copper bimetallic systems for cross-coupling reactions. Track turnover numbers (TON) via GC-MS .

Q. How can computational modeling predict the electronic effects of this compound in catalytic systems?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using software like ORCA or Gaussian to assess nucleophilic/electrophilic sites. For example, the ethoxy group lowers LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., DMSO vs. THF) to evaluate solvation effects on reaction kinetics .

- Docking Studies : Model interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways in pharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。